molecular formula C19H21ClN2O2 B251525 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide

Número de catálogo: B251525
Peso molecular: 344.8 g/mol
Clave InChI: IBYBVIJOENWXAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling, which is essential for B-cell survival and proliferation. This compound also inhibits the activation of other signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as to inhibit the proliferation and migration of B-cells. This compound also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. In preclinical studies, this compound has shown a favorable safety profile, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide is a highly specific and potent inhibitor of BTK, with a favorable pharmacokinetic profile and good oral bioavailability. This compound has been shown to be effective in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further clinical development. However, the limitations of this compound include its potential for off-target effects and the development of resistance in some patients.

Direcciones Futuras

The future directions for N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide research include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, may enhance its therapeutic potential. The identification of biomarkers that predict response to this compound treatment may also improve patient selection and treatment outcomes. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies and other diseases.

Métodos De Síntesis

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from 3-chloro-4-bromophenol. The key step involves the formation of a morpholine ring by reaction with morpholine, followed by the introduction of the dimethylbenzamide group through a coupling reaction with 3,5-dimethylbenzoic acid. The final product is obtained after purification by chromatography.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as in the prevention of transplant rejection.

Propiedades

Fórmula molecular

C19H21ClN2O2

Peso molecular

344.8 g/mol

Nombre IUPAC

N-(3-chloro-4-morpholin-4-ylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C19H21ClN2O2/c1-13-9-14(2)11-15(10-13)19(23)21-16-3-4-18(17(20)12-16)22-5-7-24-8-6-22/h3-4,9-12H,5-8H2,1-2H3,(H,21,23)

Clave InChI

IBYBVIJOENWXAF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

SMILES canónico

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.